molecular formula C11H22O3 B14749325 Acetic acid--non-2-en-4-ol (1/1) CAS No. 817-03-8

Acetic acid--non-2-en-4-ol (1/1)

Cat. No.: B14749325
CAS No.: 817-03-8
M. Wt: 202.29 g/mol
InChI Key: AYCSYBLSYWXGNG-UHFFFAOYSA-N
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Description

Acetic acid–non-2-en-4-ol (1/1) is a chemical compound with the molecular formula C8H16O3. . This compound is a combination of acetic acid and non-2-en-4-ol in a 1:1 ratio. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid–non-2-en-4-ol (1/1) can be synthesized through the esterification reaction between acetic acid and non-2-en-4-ol. The reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:

Acetic acid+non-2-en-4-olAcetic acid–non-2-en-4-ol (1/1)+Water\text{Acetic acid} + \text{non-2-en-4-ol} \rightarrow \text{Acetic acid--non-2-en-4-ol (1/1)} + \text{Water} Acetic acid+non-2-en-4-ol→Acetic acid–non-2-en-4-ol (1/1)+Water

Industrial Production Methods

In industrial settings, the production of acetic acid–non-2-en-4-ol (1/1) involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–non-2-en-4-ol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and acetic acid.

    Substitution: Amides and other esters.

Mechanism of Action

The mechanism of action of acetic acid–non-2-en-4-ol (1/1) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and non-2-en-4-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–non-2-en-4-ol (1/1) is unique due to its specific combination of acetic acid and non-2-en-4-ol, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

817-03-8

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

acetic acid;non-2-en-4-ol

InChI

InChI=1S/C9H18O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,7,9-10H,3,5-6,8H2,1-2H3;1H3,(H,3,4)

InChI Key

AYCSYBLSYWXGNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC)O.CC(=O)O

Origin of Product

United States

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